molecular formula C16H14FNO4 B3018319 N-(4-fluorophenyl)-2-(2-formyl-6-methoxyphenoxy)acetamide CAS No. 426232-26-0

N-(4-fluorophenyl)-2-(2-formyl-6-methoxyphenoxy)acetamide

Cat. No.: B3018319
CAS No.: 426232-26-0
M. Wt: 303.289
InChI Key: WPCOBBRHSCUWQR-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-(2-formyl-6-methoxyphenoxy)acetamide is a synthetic acetamide derivative featuring a 4-fluorophenyl group and a substituted phenoxy moiety (2-formyl-6-methoxy). This compound is structurally characterized by:

  • 2-Formyl-6-methoxyphenoxy group: The formyl (aldehyde) group at position 2 and methoxy group at position 6 introduce polarity and opportunities for further functionalization or hydrogen bonding.

Properties

IUPAC Name

N-(4-fluorophenyl)-2-(2-formyl-6-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FNO4/c1-21-14-4-2-3-11(9-19)16(14)22-10-15(20)18-13-7-5-12(17)6-8-13/h2-9H,10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPCOBBRHSCUWQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OCC(=O)NC2=CC=C(C=C2)F)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-fluorophenyl)-2-(2-formyl-6-methoxyphenoxy)acetamide is a compound of significant interest within the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a fluorophenyl group and a methoxyphenoxy moiety, which contribute to its lipophilicity and potential interactions with biological targets. The molecular formula is C17H16FNO4, and it has a molecular weight of approximately 313.31 g/mol. The presence of both the formyl and acetamide groups suggests reactivity that can lead to various biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The formyl group can form covalent bonds with nucleophilic residues in enzymes, potentially leading to inhibition. This interaction is crucial for its function as a pharmacophore in drug development.
  • Protein-Ligand Interactions : The compound may modulate protein functions through non-covalent interactions, such as hydrogen bonding and hydrophobic interactions, enhancing its efficacy in targeting specific proteins.

Antioxidant Activity

Preliminary studies indicate that this compound exhibits antioxidant properties. This activity is essential for protecting cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.

Enzyme Inhibition Studies

Recent research has shown that derivatives of this compound demonstrate significant inhibitory effects on α-glucosidase, an enzyme involved in carbohydrate metabolism. The IC50 values for various derivatives range from 14.4 µM to >750 µM, indicating varying degrees of potency depending on structural modifications (Table 1).

Compound DerivativeIC50 (µM)Notes
Compound 11a14.4 ± 0.2Most potent derivative
Compound 11k26.04-Ethyl substitution enhances activity
Compound 11f>750Least active derivative

Case Studies

  • In Vitro Studies : A study evaluated the inhibitory effect of this compound on α-glucosidase activity using enzyme assays. The results indicated that modifications to the phenoxy group significantly affected inhibitory potency.
  • Molecular Dynamics Simulations : Molecular dynamics simulations revealed that the compound maintains stable interactions within the active site of α-glucosidase, suggesting a favorable binding conformation that could be exploited for drug design.
  • Structure-Activity Relationship (SAR) : An analysis of various derivatives highlighted the importance of specific substitutions on the phenolic moiety for enhanced biological activity. For instance, compounds with methoxy substitutions showed improved enzyme inhibition compared to their unsubstituted counterparts.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The following table compares key structural analogs, highlighting substituent effects on yield, melting point, and biological activity:

Compound Name Phenyl Group Phenoxy/Other Substituents Yield (%) Melting Point (°C) Biological Activity
N-(4-fluorophenyl)-2-(2-formyl-6-methoxyphenoxy)acetamide (Target) 4-Fluorophenyl 2-Formyl, 6-methoxy N/A N/A N/A
N-(4-ethoxyphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide (CAS 876566-09-5) 4-Ethoxyphenyl 4-Formyl, 2-methoxy N/A N/A Not reported
N-butyl-2-(4-butyryl-2-fluorophenoxy)acetamide (30) n-Butyl 4-Butyryl, 2-fluoro 82 75 Not reported
2-(4-Butyryl-2-fluorophenoxy)-N-(1-hydroxy-2-methylpropan-2-yl)acetamide (31) 1-Hydroxy-2-methylpropyl 4-Butyryl, 2-fluoro 54 84 Not reported
LBJ-01: 2-((3-Cyanopyridin-2-yl)oxy)-N-(4-fluorophenyl)acetamide 4-Fluorophenyl 3-Cyano-pyridin-2-yloxy 43 N/A IDO1 inhibitor (potential anticancer)
Y501-6210: 2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-(2-methylphenyl)acetamide 2-Methylphenyl 2-Bromo, 4-formyl, 6-methoxy N/A N/A Not reported
2-Chloro-N-(4-fluorophenyl)acetamide 4-Fluorophenyl Chloro (simpler structure) N/A N/A Synthetic intermediate
Key Observations:
  • Substituent Effects on Yield: Bulky groups (e.g., n-butyl in compound 30) correlate with higher yields (82%) compared to hydroxyl-containing substituents (54% for 31) or heterocyclic systems (40–46% for LBJ series) . Electron-withdrawing groups (e.g., fluoro, cyano) may complicate coupling reactions, reducing yields .
  • Melting Points :

    • Hydroxyl-containing analogs (e.g., 31 ) exhibit higher melting points (84°C) due to enhanced hydrogen bonding, while alkyl-substituted derivatives (e.g., 30 , 32 ) melt at lower temperatures (75–74°C) .

Functional Group Impact on Bioactivity

A. 4-Fluorophenyl vs. Other Phenyl Substituents :
  • 4-Fluorophenyl (target, LBJ-01, 2-Chloro-N-(4-fluorophenyl)acetamide ): Enhances metabolic stability and binding affinity in drug candidates (e.g., LBJ-01’s role as an IDO1 inhibitor) .
B. Phenoxy Substituents :
  • Formyl Group (target, Y501-6210): Introduces reactivity for further derivatization (e.g., Schiff base formation) .
  • Heterocyclic Systems (LBJ series): Pyridine/cyanopyridine moieties in LBJ-01–LBJ-08 improve interaction with enzyme active sites (e.g., IDO1 inhibition) .

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